IVHD-valtrate

Vue d'ensemble

Description

IVHD-valtrate is an active derivative of Valeriana jatamansi. It has been found to have significant effects against human ovarian cancer cells both in vitro and in vivo . It induces apoptosis in cancer cells and arrests the ovarian cancer cells in the G2/M phase .

Synthesis Analysis

The synthesis of IVHD-valtrate involves the production of valepotriates in the underground parts of the Valeriana jatamansi plant during different growing seasons . The major compounds produced are valtrate, didrovaltrate, IVHD-valtrate, and acevaltrate .Molecular Structure Analysis

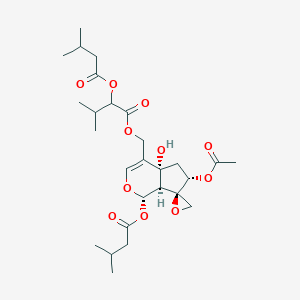

The molecular weight of IVHD-valtrate is 540.60 and its formula is C27H40O11 . The structure of IVHD-valtrate is classified under others and its initial source is from the plants of the Valerianaceae family, specifically Valeriana officinalis Linn .Physical And Chemical Properties Analysis

The physical and chemical properties of IVHD-valtrate include a molecular weight of 540.60 and a formula of C27H40O11 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Cancer Treatment

IVHD-valtrate has shown promising results in the treatment of cancer, particularly ovarian cancer . It inhibits the growth and proliferation of the A2780 and OVCAR-3 ovarian cancer cell lines in a concentration-dependent manner . This compound has been found to have relatively low cytotoxicity to immortalized non-tumorigenic human ovarian surface epithelial cells (IOSE-144) .

Cell Cycle Modulation

Treatment with IVHD-valtrate can arrest ovarian cancer cells in the G2/M phase . This means it can control the cell cycle progression, which is crucial in the growth and development of cancer cells .

Induction of Apoptosis

Apoptosis, or programmed cell death, is another mechanism through which IVHD-valtrate exerts its anti-cancer effects . By inducing apoptosis, it can effectively eliminate cancer cells .

In Vivo and In Vitro Activities

IVHD-valtrate has been studied for its effects both in vitro (in a controlled lab environment) and in vivo (in a living organism). These studies have shown that it can significantly suppress the growth of A2780 and OVCAR3 xenograft tumors in a dose-dependent manner .

Modulation of Molecular Expression

IVHD-valtrate can modulate the expression of numerous molecules involved in cell cycle progression and apoptosis . This includes increasing the level of p53, Rb, p21, p27 and decreasing Mdm2, E2F1, Cyclin B1, Cdc25C and Cdc2 . It also down-regulates Bcl-2/Bax and Bcl-2/Bad ratio and enhances the cleavage of PARP and Caspases .

Potential Therapeutic Agent

Given its potent anti-cancer effects and relatively low cytotoxicity, IVHD-valtrate is being considered as a potential therapeutic agent for ovarian cancer . This provides a basis for the development of the compound as a novel chemotherapeutic agent .

Traditional Medicine

IVHD-valtrate is a derivative of Valeriana jatamansi, a traditional medicine used to treat mental disorders . This highlights its potential for further research and drug development .

Neuroprotective Effects

Apart from its anti-cancer properties, IVHD-valtrate also has neuroprotective effects . This makes it a potential candidate for the treatment of neurological disorders .

Mécanisme D'action

Target of Action

IVHD-valtrate, a derivative of Valeriana jatamansi, primarily targets the Platelet-Derived Growth Factor Receptor A (PDGFRA) . PDGFRA is a cell surface tyrosine kinase receptor for members of the platelet-derived growth factor family, which plays a crucial role in cell growth, survival, and development .

Mode of Action

IVHD-valtrate interacts with its primary target, PDGFRA, by inhibiting its activity . This inhibition disrupts the normal signaling pathways, leading to changes in the cellular processes such as cell proliferation and survival .

Biochemical Pathways

The inhibition of PDGFRA by IVHD-valtrate affects the PDGFRA/MEK/ERK signaling pathway . This pathway is involved in regulating cell growth and division. By inhibiting this pathway, IVHD-valtrate can effectively suppress the proliferation of cancer cells .

Pharmacokinetics

It’s known that the compound exhibits concentration-dependent activity against cancer cells

Result of Action

IVHD-valtrate has been shown to have significant effects at the molecular and cellular levels. It inhibits the growth and proliferation of cancer cells in a concentration-dependent manner . Additionally, it induces apoptosis (programmed cell death) and arrests the cancer cells in the G2/M phase of the cell cycle . At the molecular level, IVHD-valtrate modulates the expression of numerous molecules involved in cell cycle progression and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of IVHD-valtrate. For instance, the production of valepotriates (the group of compounds to which IVHD-valtrate belongs) in the Valeriana jatamansi plant varies with different growing seasons . .

Safety and Hazards

Propriétés

IUPAC Name |

[(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O11/c1-14(2)8-20(29)37-22(16(5)6)24(31)33-11-18-12-34-25(38-21(30)9-15(3)4)23-26(18,32)10-19(36-17(7)28)27(23)13-35-27/h12,14-16,19,22-23,25,32H,8-11,13H2,1-7H3/t19-,22?,23-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMVBTMUWDUUTJ-KZYULCMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C2C(CC(C23CO3)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1[C@H]2[C@](C[C@@H]([C@]23CO3)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

IVHD-valtrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of IVHD-valtrate against ovarian cancer cells?

A1: IVHD-valtrate exhibits its anticancer activity by modulating numerous molecules involved in cell cycle progression and apoptosis. [] Specifically, it increases the levels of p53, Rb, p21, and p27, while decreasing the expression of Mdm2, E2F1, Cyclin B1, Cdc25C, and Cdc2. [] This modulation leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. [] IVHD-valtrate also downregulates the Bcl-2/Bax and Bcl-2/Bad ratios and enhances the cleavage of PARP and Caspases, further contributing to its pro-apoptotic effects. [] Importantly, these effects are observed regardless of the p53 status of the cancer cells. []

Q2: What is the source of IVHD-valtrate, and are there other notable compounds found in the same source?

A2: IVHD-valtrate is isolated from the roots of Valeriana jatamansi Jones, a plant traditionally used to treat mental disorders. [, , ] Other notable compounds found in Valeriana jatamansi include valerosidate, [, ] baldrinal, [] daucosterol, [] β-sitosterol, [] valtrate, acevaltrate, and didrovaltrate. [, ] These compounds, particularly the valepotriates, are known for their sedative and tranquilizing properties. []

Q3: Has the effect of IVHD-valtrate been studied in in vivo models of ovarian cancer?

A3: Yes, IVHD-valtrate has demonstrated significant antitumor activity in vivo. [] In mice bearing A2780 and OVCAR3 ovarian cancer xenografts, IVHD-valtrate treatment significantly suppressed tumor growth in a dose-dependent manner. [] These findings suggest the potential of IVHD-valtrate as a therapeutic agent for ovarian cancer.

Q4: What is the significance of the observation that IVHD-valtrate shows low cytotoxicity to immortalized non-tumorigenic human ovarian surface epithelial cells (IOSE-144)?

A4: The low cytotoxicity of IVHD-valtrate towards IOSE-144 cells is a crucial finding because it suggests that this compound may selectively target cancerous cells while sparing healthy ovarian tissue. [] This selectivity is highly desirable for any potential chemotherapeutic agent as it minimizes the risk of harmful side effects associated with damage to healthy tissues. []

Q5: Are there established methods for preserving Valeriana jatamansi and ensuring the consistent production of IVHD-valtrate?

A5: Researchers have successfully developed a cryopreservation protocol for Valeriana jatamansi using vitrification with PVS2 as a cryoprotectant. [] This method allows for the long-term storage and conservation of this valuable plant species. Importantly, the cryopreservation process does not negatively impact the biosynthetic stability of regenerated plantlets, ensuring consistent production of valepotriates, including IVHD-valtrate. [] This is critical for facilitating further research and potential commercial production of IVHD-valtrate as a therapeutic agent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.